The compound 3-[4-[1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride is a complex organic molecule with potential applications in medicinal chemistry. It belongs to a class of compounds that exhibit diverse biological activities, particularly in the field of pharmacology.
This compound is synthesized through intricate organic chemistry methods that involve multiple steps of chemical reactions and modifications. The specific synthesis pathways and conditions can vary based on the desired properties and applications of the final product.
The compound can be classified as an organic amide due to the presence of the amide functional group (-C(=O)N-). Additionally, it contains multiple aromatic rings and heterocycles, which are characteristic of many bioactive molecules.
The synthesis of 3-[4-[1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride typically involves several key steps:
The synthesis may utilize techniques such as:
The molecular formula can be derived from its structural components, typically yielding a high molecular weight due to multiple rings and substituents. The exact molecular weight would need to be calculated based on the complete formula.
The compound can participate in various chemical reactions typical for amides and aromatic compounds:
These reactions may require specific conditions such as temperature control, pH adjustments, or catalysts to promote desired pathways while minimizing side reactions.
The mechanism of action for this compound would likely involve interactions with biological targets such as enzymes or receptors. For example:
Quantitative data regarding binding affinities (e.g., values) would typically be obtained through assays comparing this compound to known ligands.
The physical properties include:
Chemical properties might include:
Relevant data such as melting point, boiling point, and specific heat capacity would require experimental determination.
This compound has potential applications in:
Phosphoribosyl pyrophosphate (Phosphoribosyl pyrophosphate) serves as a fundamental biosynthetic precursor in nucleotide metabolism, cofactor synthesis, and amino acid biosynthesis. Its synthesis represents the committed step linking carbohydrate metabolism to nucleotide production.
Ribose-phosphate pyrophosphokinase (EC 2.7.6.1), commonly termed Phosphoribosyl pyrophosphate synthetase, catalyzes the transfer of a pyrophosphoryl group from adenosine triphosphate to ribose 5-phosphate, yielding Phosphoribosyl pyrophosphate and adenosine monophosphate:
Adenosine triphosphate + Ribose 5-phosphate → Phosphoribosyl pyrophosphate + Adenosine monophosphate
The enzymatic mechanism involves nucleophilic attack by the anomeric hydroxyl group (C1-OH) of ribose 5-phosphate on the beta-phosphorus of adenosine triphosphate in a bimolecular displacement (SN2) reaction, as demonstrated using oxygen-18 labeled substrates [2] [3]. This reaction requires magnesium ions for proper adenosine triphosphate coordination and proceeds via an ordered sequential mechanism where ribose 5-phosphate binds before adenosine triphosphate, and adenosine monophosphate is released prior to Phosphoribosyl pyrophosphate [2] [6]. Structural analyses reveal that each monomer contains distinct substrate-binding domains: a flexible loop (Phe92–Ser108) and pyrophosphate binding loop (Asp171–Gly174) coordinate adenosine triphosphate binding, while residues Asp220–Thr228 form the ribose 5-phosphate binding pocket [2] [8]. The catalytically active enzyme exists as a hexameric complex composed of three homodimers arranged in a propeller-like configuration [9].
Table 1: Classes of Phosphoribosyl Pyrophosphate Synthetase Across Organisms
| Class | Organisms | Phosphate Activation | Allosteric Inhibition | Structural Features |
|---|---|---|---|---|
| I | Escherichia coli, Humans | Required | Adenosine diphosphate, Guanosine diphosphate | Hexameric, Canonical allosteric site |
| II | Plants | Not required | Competitive inhibition by Adenosine diphosphate | Distinct regulatory mechanism |
| III | Archaea | Required | None | Lacks allosteric regulation |
Phosphoribosyl pyrophosphate synthetase activity is exquisitely regulated through allosteric mechanisms that sense cellular energy status and nucleotide pools. Class I enzymes, predominant in bacteria and mammals, exhibit complex modulation:
Remarkably, cryoelectron microscopy studies reveal that Phosphoribosyl pyrophosphate synthetase forms filamentous structures (cytoophidia) in response to ligand binding. Type A filaments (induced by adenosine triphosphate + magnesium) exhibit resistance to allosteric inhibition due to conformational locking of the regulatory flexible loop. These filaments contain a noncanonical allosteric site (Site II) that binds adenosine monophosphate/adenosine diphosphate, further stabilizing the filament structure and modulating enzyme kinetics [3] [8].
Eukaryotes exhibit evolutionary diversification of Phosphoribosyl pyrophosphate synthetase isoforms with distinct regulatory properties and expression patterns:
Mutations in Phosphoribosyl pyrophosphate synthetase 1 cause human diseases through isoform-specific mechanisms: gain-of-function mutations (e.g., Asp52His, Leu129Ile, Asn114Ser) cause Phosphoribosyl pyrophosphate synthetase superactivity characterized by purine overproduction and gout, while loss-of-function mutations (e.g., Asp65Asn, Ala87Thr, Ile290Thr) result in neurological disorders (Arts syndrome, Charcot-Marie-Tooth disease type 5, nonsyndromic deafness) due to impaired nucleotide synthesis in neural tissues [9].
Transcriptional regulation of Phosphoribosyl pyrophosphate synthetase 1 represents a critical control point for cellular Phosphoribosyl pyrophosphate production:
Post-translational modifications provide rapid fine-tuning of Phosphoribosyl pyrophosphate synthetase activity independent of transcriptional control:
Table 2: Regulatory Mechanisms Governing Phosphoribosyl Pyrophosphate Synthetase Activity
| Regulatory Level | Mechanism | Effectors/Modulators | Functional Outcome |
|---|---|---|---|
| Allosteric | Feedback inhibition | Adenosine diphosphate, Guanosine diphosphate | Prevents purine overproduction |
| Allosteric | Substrate activation | Inorganic phosphate | Enhances catalytic efficiency |
| Structural | Filament formation (cytoophidia) | Adenosine triphosphate, Magnesium | Attenuates inhibition; Stabilizes enzyme |
| Transcriptional | microRNA-mediated silencing | microRNA-376 family | Tissue-specific expression control |
| Post-translational | Phosphorylation | Fructokinase (in cancer) | Constitutive activation |
| Genetic | Isoform-specific mutations | Phosphoribosyl pyrophosphate synthetase 1 missense variants | Altered kinetics; Neurological disease |
The integrated control of Phosphoribosyl pyrophosphate synthetase—through allosteric effectors, filament polymerization, epigenetic regulation, and post-translational modifications—illustrates the biochemical sophistication underlying cellular nucleotide homeostasis. Dysregulation at any level contributes to human pathologies ranging from inborn errors of metabolism to cancer progression, highlighting Phosphoribosyl pyrophosphate synthetase as a critical metabolic node worthy of continued investigation. Future research elucidating the structural basis of filament-associated regulation and tissue-specific isoform functions promises to reveal new therapeutic strategies for Phosphoribosyl pyrophosphate-related disorders [3] [5] [9].
CAS No.: 16899-07-3
CAS No.: 61081-59-2
CAS No.: 67707-87-3
CAS No.: